1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine
Overview
Description
1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C18H27N3O3S2 and its molecular weight is 397.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.14938408 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Agents Development
Researchers have explored the preparation and antibacterial activity of a series of compounds, including derivatives of piperazine, for their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa. Such compounds have been found more active in vitro and in vivo than piromidic acid, a known antibacterial agent, suggesting potential applications in developing new antibacterial treatments (Matsumoto & Minami, 1975).
Adenosine A2B Receptor Antagonists
A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed and synthesized, showcasing subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. Such compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, exhibit potential for therapeutic applications, demonstrating the importance of the piperazine moiety in receptor affinity (Borrmann et al., 2009).
Anticancer Research
Compounds structurally related to the query chemical have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Certain derivatives showed significant activity, indicating potential as anticancer agents and highlighting the importance of further research in this area (Mallesha et al., 2012).
Novel Insecticides
The exploration of piperazine derivatives as leads for new insecticides with novel modes of action has been documented. The development of compounds based on the piperazine scaffold showed certain growth-inhibiting and larvicidal activities against pests, suggesting potential applications in agricultural chemistry (Cai et al., 2010).
Structural Analysis for Drug Development
The structural characterization of compounds, including those with piperazine moieties, plays a crucial role in the development of pharmaceuticals. For example, the analysis of complexes formed by piperazine derivatives with various metals through spectroscopic and DFT techniques provides insights into their potential pharmacological applications (Prakash et al., 2014).
Properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylsulfanylphenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-3-19-10-12-21(13-11-19)26(23,24)15-6-7-17(25-2)16(14-15)18(22)20-8-4-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYXDWJXDJMAPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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